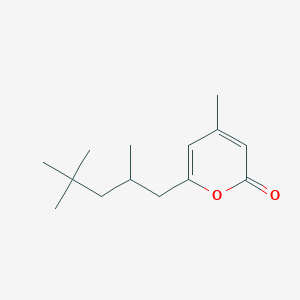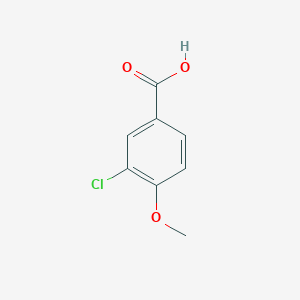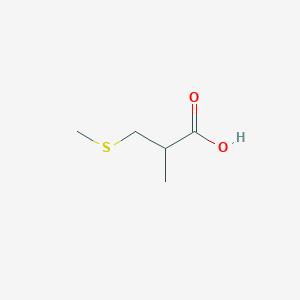
2-Methyl-3-(methylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-3-(methylsulfanyl)propanoic acid often involves innovative strategies to introduce the methylsulfanyl group into the molecule. Techniques such as the use of sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst have been employed for condensation reactions, showcasing the efficiency and environmental friendliness of modern synthetic methods (Tayebi et al., 2011). Moreover, the synthesis of related compounds demonstrates the versatility of sulfanyl groups in mediating complex chemical transformations (Jampílek et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methyl-3-(methylsulfanyl)propanoic acid often reveals interesting features such as planarity and specific geometric arrangements that are crucial for their reactivity and interactions. Studies have shown that the crystal structure can be stabilized by aromatic π–π stacking interactions, highlighting the importance of molecular geometry in the physical stability of these compounds (Choi et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 2-Methyl-3-(methylsulfanyl)propanoic acid derivatives involves a variety of reactions, such as condensation, esterification, and sulfanylation. These reactions are influenced by the presence of the sulfanyl group, which can act as both an electron-donating and an electron-withdrawing group depending on the reaction conditions. For instance, the use of silica immobilized sulfuric acid and N-propylsulfamic acid as recyclable catalysts for the synthesis of diacetates showcases the compound's versatility in organic synthesis (Brojeni et al., 2013).
Physical Properties Analysis
The physical properties of 2-Methyl-3-(methylsulfanyl)propanoic acid and its derivatives, such as melting points, solubility, and crystal structure, are key to understanding their behavior in different environments. For example, the detailed investigation of the crystal structure of related compounds provides insights into their stability and interactions at the molecular level, which is essential for the development of new materials and catalysts (Choi et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-Methyl-3-(methylsulfanyl)propanoic acid, such as its acidity, reactivity with nucleophiles, and catalytic abilities, are pivotal for its applications in organic synthesis and medicinal chemistry. The compound's ability to participate in various chemical reactions makes it a valuable tool for the synthesis of complex molecules. Research into the use of sulfanyl groups in organic synthesis underscores the potential of these compounds in facilitating a wide range of chemical transformations (Tayebi et al., 2011).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research into 2-Methyl-3-(methylsulfanyl)propanoic acid and its derivatives has led to various insights into their chemical synthesis and reactivity. For instance, studies on the diastereoselectivity of nucleophilic additions to the carbonyl group of related β-ketosulfoxides have provided valuable information on the synthesis of complex molecules with potential applications in medicinal chemistry and material science. These reactions often involve intricate mechanisms and can lead to the formation of compounds with unique structural and electronic properties, useful in diverse scientific fields (Paiva, 2011).
Analytical Methodologies
The development of analytical methods, such as reverse phase high-performance liquid chromatography (HPLC), has been another significant area of application. These methodologies are crucial for the separation and analysis of stereoisomers of compounds structurally similar to 2-Methyl-3-(methylsulfanyl)propanoic acid, enhancing our understanding of their physical and chemical properties. Such analytical techniques are vital for quality control in pharmaceuticals, environmental monitoring, and the study of biological systems (Davadra et al., 2011).
Propiedades
IUPAC Name |
2-methyl-3-methylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHYEQLQGHZJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfanyl)propanoic acid | |
CAS RN |
62574-23-6 |
Source


|
| Record name | 2-methyl-3-(methylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



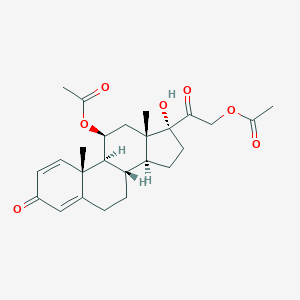




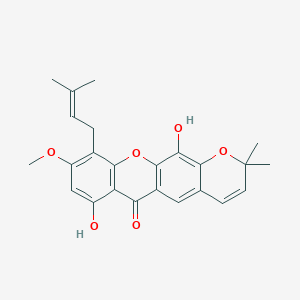
![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)



